molecular formula C12H15N3O B12629565 5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole

5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole

Cat. No.: B12629565
M. Wt: 217.27 g/mol
InChI Key: ALIYWMGXNBFLNW-UHFFFAOYSA-N
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Description

5-Methoxy-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole, often supplied as a stable dihydrochloride salt (CAS 2098084-02-5), is a high-value chemical building block in medicinal chemistry and pharmaceutical research . This compound features a benzimidazole core, recognized as a "privileged structure" for its wide range of biological activities and presence in numerous therapeutic agents . The molecular scaffold is of significant interest for developing novel bioactive molecules, particularly in neuroscience . Its specific application is demonstrated as a key intermediate in the multi-step synthesis of advanced drug candidates like Nemorexant (ACT-541468), a dual orexin receptor antagonist developed for the treatment of insomnia that has progressed to Phase III clinical trials . Researchers utilize this compound for its pyrrolidine-substituted benzimidazole structure, which contributes to target affinity and molecular diversity. Available with a purity of 95% and above, it is offered by multiple global suppliers for research and development purposes . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

6-methoxy-2-pyrrolidin-2-yl-1H-benzimidazole

InChI

InChI=1S/C12H15N3O/c1-16-8-4-5-9-11(7-8)15-12(14-9)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3,(H,14,15)

InChI Key

ALIYWMGXNBFLNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C3CCCN3

Origin of Product

United States

Preparation Methods

Synthesis of Benzimidazole Derivatives

The benzimidazole core can be synthesized via several methods, including:

  • Condensation Reactions : The reaction of o-phenylenediamines with carboxylic acids or their derivatives often leads to the formation of benzimidazoles.

  • Cyclization Methods : Utilizing 2-aminobenzylamine and appropriate aldehydes or ketones can yield substituted benzimidazoles.

Functionalization with Pyrrolidine

Once the benzimidazole core is established, introducing a pyrrolidine ring can be achieved through:

  • Alkylation Reactions : The reaction of the benzimidazole derivative with pyrrolidine in the presence of a base (e.g., sodium hydride) can facilitate the formation of the desired compound.

  • N-alkylation : Using alkyl halides or sulfonates to introduce the pyrrolidine moiety directly onto the nitrogen atom of the benzimidazole.

Methoxy Group Introduction

The methoxy group can be introduced via:

  • Methylation Reactions : Utilizing methyl iodide or dimethyl sulfate in the presence of a base allows for the introduction of the methoxy group at appropriate positions on the benzimidazole scaffold.

Detailed Preparation Method

Stepwise Synthesis

A detailed synthetic route for this compound involves several key steps:

  • Synthesis of Benzimidazole :

    • Start with o-phenylenediamine and react it with a suitable carboxylic acid derivative (e.g., phthalic anhydride) under reflux conditions.
    • Isolate the benzimidazole product through recrystallization.
  • Pyrrolidine Functionalization :

    • Dissolve the benzimidazole in a suitable solvent (e.g., DMF) and add pyrrolidine along with a base (e.g., potassium carbonate).
    • Heat the mixture to promote reaction completion, typically monitored by TLC (Thin Layer Chromatography).
  • Methoxylation :

    • Treat the resulting compound with methyl iodide in an appropriate solvent (e.g., acetone) under basic conditions to achieve methoxylation at position 5.
    • Purify using column chromatography to obtain pure this compound.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%)
Benzimidazole Synthesis o-phenylenediamine + phthalic anhydride, reflux 70
Pyrrolidine Functionalization Benzimidazole + pyrrolidine + K2CO3, DMF, heat 80
Methoxylation Product + methyl iodide + base, acetone 75

Analytical Characterization

The synthesized compound can be characterized using various analytical techniques:

  • NMR Spectroscopy : Provides insight into the molecular structure, confirming the presence of methoxy and pyrrolidine groups.

  • Mass Spectrometry : Used to determine molecular weight and confirm structure through fragmentation patterns.

  • Infrared Spectroscopy (IR) : Confirms functional groups present in the compound through characteristic absorption bands.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 of the benzimidazole core significantly impacts biological activity and physicochemical properties. Key comparisons include:

Pyrrolidine vs. Piperazine/Piperidine Derivatives
  • The piperazine group’s larger size and basic nitrogen may enhance solubility but reduce membrane permeability compared to pyrrolidine.
  • Compounds 16–18 () : These derivatives incorporate piperidine-thioether hybrids, showing anti-Alzheimer activity via acetylcholinesterase inhibition. The pyrrolidine group’s smaller size and reduced basicity might alter binding kinetics in similar targets.
Pyrrolidine vs. Aromatic Heterocycles
  • The thiophene’s aromaticity contrasts with pyrrolidine’s aliphatic nature, which may reduce π-π stacking interactions but improve metabolic stability.
  • 2-(1-Methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole (3av) : A methylated pyrrole substituent achieved 69% yield and a melting point of 231–232°C . The unsaturated pyrrole ring offers planar geometry, whereas pyrrolidine’s saturation could enhance torsional flexibility for target engagement.
Sulfur-Containing Substituents
  • Omeprazole : Features a sulfinyl group linked to a pyridine ring, acting as a proton pump inhibitor . The sulfinyl moiety’s electrophilicity enables covalent binding to H+/K+-ATPase, a mechanism unlikely in the pyrrolidine-substituted compound.
  • 5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole () : A thioether-linked derivative identified as a process impurity. The sulfur atom’s polarizability may influence redox properties compared to pyrrolidine’s amine group.
Antimicrobial Activity
  • 5a and 5b () : Methyl- and benzyl-substituted benzimidazoles showed potent antifungal activity against azole-resistant strains. Pyrrolidine’s lack of aromaticity may reduce interactions with fungal cytochrome P450 enzymes, necessitating structural optimization.
  • 2-(4-Chlorophenyl)-1H-benzo[d]imidazole (5f) : Achieved 83% yield and demonstrated biofilm inhibition . Chlorophenyl groups enhance lipophilicity, whereas pyrrolidine’s hydrophilicity might limit penetration into bacterial membranes.
Anticancer Activity
  • Compound 9c (): A 2,5-dimethoxyphenyl-substituted derivative with 91.7% yield and antiproliferative effects.
  • Compound 10b () : A trifluoromethylphenyl-substituted analog with 60% yield and activity against cancer cell lines. The CF3 group’s electronegativity may enhance binding affinity compared to pyrrolidine’s neutral charge.
Anti-Alzheimer Activity
  • Compounds 16–18 () : Pyrrolidine-thioether hybrids exhibited acetylcholinesterase inhibition. The pyrrolidine nitrogen may form hydrogen bonds with the enzyme’s catalytic site, similar to donepezil’s piperidine moiety.

Physicochemical Properties

Compound (Reference) Substituent at Position 2 Yield (%) Melting Point (°C) Notable Activity
Target Compound Pyrrolidin-2-yl N/A N/A Hypothesized: Flexible binding
6b 4-Phenylpiperazine 64 Not reported Antimicrobial
3au Thiophen-2-yl 95 308–309 Antimicrobial
9c 2,5-Dimethoxyphenyl 91.7 230–232 Anticancer
5f 4-Chlorophenyl 83 Not reported Antibiofilm
Omeprazole Sulfinyl-pyridine N/A N/A Proton pump inhibition

Biological Activity

5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole (CAS No. 944030-66-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizes relevant case studies, and presents detailed research findings.

  • Molecular Formula : C12H15N3O
  • Molecular Weight : 215.27 g/mol
  • CAS Number : 944030-66-4
  • Structure : The compound features a benzimidazole core substituted with a methoxy group and a pyrrolidine moiety, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.

Case Study: Antibacterial Efficacy

A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting Minimum Inhibitory Concentration (MIC) values as follows:

Bacteria Strain MIC (mg/mL)
Staphylococcus aureus0.125
Escherichia coli0.25

These results indicate that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promise as an antifungal agent. Research indicates that it can inhibit the growth of several fungal pathogens, although specific MIC values for these organisms are still under investigation.

Comparative Analysis of Antifungal Activity

A comparative analysis of similar compounds revealed that derivatives of benzimidazole often exhibit varying levels of antifungal activity. For instance, certain pyrrole-containing compounds have been noted to possess enhanced antifungal properties when compared to their non-pyrrole counterparts .

The biological activity of this compound may be attributed to its ability to interact with bacterial cell membranes or inhibit essential cellular processes such as protein synthesis or DNA replication. The presence of the pyrrolidine ring is hypothesized to enhance membrane permeability, allowing for greater efficacy in targeting microbial cells .

Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of various benzimidazole derivatives, including this compound. Key findings include:

  • Synthesis Methodology : The compound can be synthesized through various methods involving benzimidazole precursors and pyrrolidine derivatives under controlled conditions.
  • Biological Evaluation : Comprehensive evaluations have shown that modifications in the chemical structure significantly affect biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug development efforts.
  • Potential Applications : Given its promising antibacterial and antifungal activities, this compound could be explored further as a lead candidate for developing new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for 5-Methoxy-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation of substituted benzimidazole precursors with pyrrolidine derivatives. For example, analogous compounds (e.g., omeprazole derivatives) are synthesized via refluxing intermediates (e.g., 5-methoxy-2-mercaptobenzimidazole) with alkylating agents in polar aprotic solvents (e.g., methanol/water mixtures) under basic conditions (e.g., potassium carbonate) . Catalysts like anhydrous MgCl₂ may enhance nucleophilic substitution efficiency. Yields (~75%) are sensitive to temperature control and stoichiometric ratios of reagents. HPLC purity validation (e.g., 95.5% purity) is critical post-synthesis .

Q. Which spectroscopic and chromatographic techniques are recommended for structural validation of benzimidazole derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Assign methoxy (-OCH₃) protons at δ ~3.8–4.0 ppm and pyrrolidine protons as multiplet signals (δ ~1.5–3.5 ppm). Aromatic protons in the benzimidazole core appear as doublets or triplets (δ ~6.8–8.0 ppm) .
  • IR Spectroscopy : Confirm N-H stretches (~3400 cm⁻¹) and C=N/C-O bonds (~1600–1250 cm⁻¹) .
  • HPLC/MS : Validate purity (>95%) and molecular weight consistency (e.g., HRMS for [M+H]+ ions) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation in solvent mixtures (e.g., ethyl acetate/methanol) at 0°C promotes single-crystal growth. SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement, leveraging high-resolution data to resolve torsional ambiguities in the pyrrolidine ring .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) impact biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution (e.g., halogenation, alkylation) followed by bioassays. For example, replacing pyrrolidine with pyridinyl groups in analogous compounds (e.g., omeprazole sulfone) alters sulfoxide stability and target binding . Computational docking (e.g., AutoDock Vina) can predict interactions with biological targets (e.g., proton pumps), where electron-withdrawing groups enhance electrophilic reactivity at the sulfinyl sulfur .

Q. What strategies resolve contradictions in spectral data or crystallographic refinement?

  • Methodological Answer :
  • Spectral Discrepancies : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09) to identify tautomeric or rotational isomers .
  • Crystallographic Ambiguities : Use twin refinement in SHELXL for twinned datasets or high-pressure cooling to mitigate thermal motion artifacts . For example, omeprazole derivatives often require twinning parameter adjustments due to flexible sulfoxide moieties .

Q. How can computational modeling predict metabolic stability or toxicity?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME or ProTox-II model CYP450 metabolism (e.g., demethylation of methoxy groups) and toxicity profiles. For instance, pyrrolidine-containing benzimidazoles may exhibit hepatotoxicity due to reactive metabolite formation .
  • Docking Studies : Molecular dynamics simulations (e.g., GROMACS) assess binding persistence to targets like H+/K+-ATPase, correlating with experimental IC₅₀ values .

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